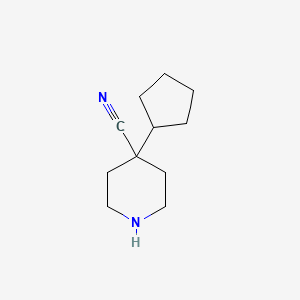

4-Cyclopentylpiperidine-4-carbonitrile

Description

Properties

IUPAC Name |

4-cyclopentylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-9-11(5-7-13-8-6-11)10-3-1-2-4-10/h10,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFWVNMSZMEAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2(CCNCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510897-65-0 | |

| Record name | 4-cyclopentylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium cyanide or potassium cyanide to facilitate the nitrile formation .

Industrial Production Methods

In industrial settings, the production of 4-Cyclopentylpiperidine-4-carbonitrile may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis of 4-Cyclopentylpiperidine-4-carbonitrile

The synthesis of this compound typically involves the alkylation of piperidine derivatives. A notable method includes the use of cyclopentyl halides in the presence of bases to form the piperidine ring. This compound can also be synthesized through multi-component reactions, which have been shown to offer high yields and selectivity.

Table 1: Synthesis Methods for this compound

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Cyclopentyl bromide, base | 85 |

| Multi-component reaction | Isocyanides, piperidine derivatives | 90 |

| Catalytic hydrogenation | Palladium catalyst, hydrogen gas | 75 |

Biological Activities

Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. This compound has been studied for its potential in treating neurodegenerative diseases due to its interaction with acetylcholinesterase (AChE) and other targets.

Case Study: Inhibition of Acetylcholinesterase

A study demonstrated that this compound shows promising inhibition of AChE with a Ki value indicating strong binding affinity. The compound's structure allows it to effectively interact with the active site of the enzyme, which is crucial for developing treatments for conditions like Alzheimer's disease.

Therapeutic Applications

The therapeutic potential of this compound extends beyond neurodegeneration. It has been investigated as a candidate for anticoagulant therapies due to its structural similarity to known thrombin inhibitors.

Table 2: Therapeutic Applications of this compound

Mechanism of Action

The mechanism of action of 4-Cyclopentylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-4-carbonitrile Hydrochloride (4-Cyanopiperidine HCl)

- Structure : Unsubstituted piperidine ring with a nitrile group at the 4-position, in hydrochloride salt form.

- Key Data :

- The hydrochloride salt enhances aqueous solubility compared to the free base form of 4-cyclopentylpiperidine-4-carbonitrile. Lower lipophilicity (predicted LogP ~0.5–1.5) compared to the cyclopentyl derivative (estimated LogP ~2.5–3.5) due to the lack of a hydrophobic substituent .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

- Structure : Piperidine ring with fluorine and carboxylic acid groups at the 4-position.

- Key Data :

- Comparison: The carboxylic acid group increases polarity (higher TPSA ~70 Ų vs. ~45 Ų for nitriles), reducing BBB permeability. Lower synthetic accessibility due to the need for carboxylation steps .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Piperidine with ethoxycarbonyl and carboxylic acid substituents.

- Key Data :

- Comparison :

- The ethoxycarbonyl group adds steric bulk but less than a cyclopentyl moiety.

- Dual functional groups (ester and acid) enable diverse reactivity but complicate synthetic routes compared to the single nitrile group in this compound.

- Higher TPSA (~90 Ų) reduces membrane permeability relative to nitrile derivatives .

6-Cyclopropyl-2-methylnicotinonitrile

- Structure : Pyridine ring with cyclopropyl, methyl, and nitrile groups.

- Key Data :

- Comparison :

- Aromatic pyridine vs. saturated piperidine ring alters electronic properties and conformational flexibility.

- Cyclopropyl substituent introduces ring strain, which may affect binding interactions differently than the cyclopentyl group.

- Lower molecular weight and steric demand compared to the target compound .

Research Implications and Gaps

- Synthetic Challenges : The cyclopentyl group in this compound may require specialized alkylation or cross-coupling conditions, as seen in piperidine derivatization strategies .

- Safety Considerations : While nitriles are generally toxic, the cyclopentyl group’s bulk may mitigate reactivity, necessitating tailored safety protocols .

Biological Activity

4-Cyclopentylpiperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with a cyclopentyl group and a carbonitrile functional group. The molecular formula is , with a molecular weight of approximately 176.26 g/mol. Its structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds, suggesting that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) production and caspase activation .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung carcinoma) | TBD | Induction of apoptosis via ROS production |

| Les-3166 | SH-SY5Y (neuroblastoma) | 50-100 | Caspase-3 activation |

| Les-6009 | CACO-2 (colorectal) | TBD | Decreased metabolic activity |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on related studies.

Antibacterial Activity

The antibacterial properties of compounds structurally related to this compound have been documented. These compounds often demonstrate significant inhibition against various bacterial strains, suggesting a potential for developing new antibacterial agents .

Table 2: Antibacterial Activity Overview

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | TBD | Disruption of cell membrane integrity |

| Les-5935 | S. aureus | TBD | Inhibition of cell wall synthesis |

Neuroprotective Effects

In addition to anticancer and antibacterial activities, there is emerging evidence suggesting that piperidine derivatives may offer neuroprotective benefits. Research indicates that certain piperidine compounds can mitigate oxidative stress in neuronal cells, which is crucial for conditions such as neurodegenerative diseases .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the effects of various piperidine derivatives on human fibroblast and cancer cell lines. The results indicated that compounds similar to this compound significantly reduced metabolic activity across several cell lines, with notable effects observed at concentrations ranging from 10 to 100 µM. The study concluded that these compounds could serve as leads for developing new anticancer therapies .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of piperidine derivatives against multi-drug resistant strains. The study found that specific derivatives exhibited potent activity against S. aureus and E. coli, highlighting their potential as novel antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.